An In-Depth Technical Guide to 3-Bromo-7-fluoroquinoline: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-Bromo-7-fluoroquinoline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Bromo-7-fluoroquinoline (CAS No: 225366-90-5), a key heterocyclic building block in medicinal chemistry. The document details its synthesis, reactivity—with a focus on palladium-catalyzed cross-coupling reactions—and its critical role as an intermediate in the development of targeted therapeutics, particularly kinase inhibitors. Experimental protocols and safety information are also provided to support researchers in their laboratory work with this versatile compound.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous synthetic compounds with a broad range of biological activities. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of the quinoline core. The presence of a fluorine atom often enhances metabolic stability and binding affinity, while a bromine atom serves as a versatile handle for further synthetic transformations, most notably in carbon-carbon bond formation.
3-Bromo-7-fluoroquinoline, with its unique substitution pattern, has emerged as a valuable intermediate for the synthesis of complex molecular architectures. Its strategic placement of a reactive bromine atom at the 3-position and a fluorine atom at the 7-position makes it an attractive starting material for the development of novel therapeutic agents.
Physicochemical Properties
3-Bromo-7-fluoroquinoline is a solid at room temperature, typically appearing as a white crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 225366-90-5 | [2] |
| Molecular Formula | C₉H₅BrFN | |
| Molecular Weight | 226.05 g/mol | [3] |
| Appearance | White crystalline powder | [1] |
| Purity | ≥ 95% (typical) | [3][4] |
Note: Experimental data for melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined experimentally.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline core. The chemical shifts and coupling constants will be influenced by the positions of the bromine and fluorine substituents.[5][6][7]
-
¹³C NMR: The carbon NMR spectrum will display nine signals corresponding to the carbon atoms of the quinoline ring. The carbon atoms directly attached to the bromine and fluorine will exhibit characteristic chemical shifts.[8][9][10][11][12]
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Researchers can obtain detailed spectral data from commercial suppliers upon request or through in-house analysis.[13]
Synthesis of 3-Bromo-7-fluoroquinoline
While a specific, detailed, and publicly available synthesis protocol for 3-Bromo-7-fluoroquinoline is not prevalent in the literature, a plausible synthetic route can be inferred from established methods for the synthesis of related haloquinolines. One such approach is the bromination of a 7-fluoroquinoline precursor.
A related synthesis for 3-bromo-7-hydroxyquinoline has been patented, which could potentially be adapted.[14] This process involves the protection of the hydroxyl group, followed by bromination at the 3-position, and subsequent deprotection. A similar strategy starting with 7-fluoroquinoline could be envisioned.
A general synthetic approach could involve the following steps:
-
Starting Material: 7-Fluoroquinoline.
-
Bromination: Electrophilic bromination of 7-fluoroquinoline using a suitable brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent. The reaction conditions would need to be optimized to favor bromination at the 3-position.
A general procedure for the synthesis of 3-bromoquinoline compounds involves the reaction of a substituted aniline with 1,1,3,3-tetramethoxypropane and bromine, followed by cyclization.[15] Adapting this method with a 3-fluoroaniline derivative could be another viable synthetic route.
Below is a conceptual workflow for the synthesis of 3-bromoquinoline compounds.
Caption: Conceptual workflow for the synthesis of 3-bromoquinoline compounds.
Chemical Reactivity: A Gateway to Molecular Diversity
The bromine atom at the 3-position of 3-Bromo-7-fluoroquinoline is the primary site of its reactivity, making it an excellent substrate for a variety of cross-coupling reactions. This reactivity is the cornerstone of its utility as a building block in the synthesis of more complex molecules.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[16][17][18][19] 3-Bromo-7-fluoroquinoline is an ideal substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.
Causality in Experimental Choices:
-
Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly used. The choice of catalyst and ligand can significantly influence the reaction efficiency and yield.[19]
-
Base: A base, such as sodium carbonate, potassium carbonate, or cesium carbonate, is required to activate the boronic acid for transmetalation to the palladium center.[16][20]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates. A similar protocol has been described for the Suzuki coupling of 7-Bromo-1-tetralone.[21]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 3-Bromo-7-fluoroquinoline (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1) or toluene/ethanol/water (2:1:1).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Development
3-Bromo-7-fluoroquinoline is a valuable building block in the synthesis of biologically active molecules, particularly in the field of oncology and neuroscience. Its utility stems from its ability to serve as a scaffold for the introduction of diverse functionalities through cross-coupling reactions.
Intermediate in the Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The quinoline scaffold has been extensively explored for the development of kinase inhibitors.
3-Bromo-7-fluoroquinoline has been identified as a key intermediate in the synthesis of novel kinase inhibitors, including Anaplastic Lymphoma Kinase (ALK) inhibitors.[22][23][24] ALK is a receptor tyrosine kinase that, when mutated or rearranged, can drive the growth of certain cancers, such as non-small cell lung cancer.[21][25]
The synthesis of these inhibitors often involves a Suzuki-Miyaura coupling reaction with 3-Bromo-7-fluoroquinoline to introduce a specific aryl or heteroaryl group at the 3-position, which is crucial for binding to the kinase active site.
Caption: Workflow for the synthesis of kinase inhibitors using 3-Bromo-7-fluoroquinoline.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3-Bromo-7-fluoroquinoline is not widely available, data from related bromo-fluoro-quinoline isomers can provide guidance on safety precautions.[3] As with all halogenated organic compounds, it should be handled with care in a well-ventilated fume hood.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3][16]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]
Hazard Identification (based on related compounds):
For detailed and specific safety information, it is essential to consult the MSDS provided by the supplier.
Conclusion
3-Bromo-7-fluoroquinoline is a strategically important building block for synthetic and medicinal chemists. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the synthesis of a wide array of complex molecules. Its demonstrated utility in the development of kinase inhibitors highlights its significance in the ongoing quest for novel and effective therapeutic agents. This guide provides a foundational understanding of its chemical properties, synthesis, and applications, empowering researchers to leverage this valuable compound in their scientific endeavors.
References
- Google Patents. CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline.
-
ResearchGate. (PDF) Synthesis and antibacterial activity of novel fluoroquinolone analogs. [Link]
-
试剂仪器网. CAS 225366-90-5; 3-溴-7-氟喹啉. [Link]
-
PMC. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Journal of Medicinal Chemistry. Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. [Link]
-
Magnetic Resonance in Chemistry. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
-
Eureka | Patsnap. Synthesis method of 3-bromoquinoline compound. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]
-
PubMed. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. [Link]
-
PMC. Drug repurposing of fluoroquinolones as anticancer agents in 2023. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
- Google Patents. CN102276628A - Fluoroquinolone compounds and synthesis method thereof.
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
-
abcr Gute Chemie. AB448066 | CAS 225366-90-5. [Link]
- Google Patents. JP2001322979A - Method for producing 3-bromoquinoline.
-
University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. [Link]
-
PMC. Third-generation EGFR and ALK inhibitors: mechanisms of resistance and management. [Link]
-
Chemistry Stack Exchange. Calculated 13C NMR Shifts of brominated Carbons. [Link]
-
PubMed. Calculations of 13 C NMR chemical shifts and F-C coupling constants of ciprofloxacin. [Link]
-
FDA. FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects. [Link]
-
NIH. ALK Inhibitors in Patients With ALK Fusion–Positive GI Cancers: An International Data Set and a Molecular Case Series. [Link]
-
PMC. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Frontiers. Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. You are being redirected... [hit2lead.com]
- 3. AB448066 | CAS 225366-90-5 – abcr Gute Chemie [abcr.com]
- 4. chemscene.com [chemscene.com]
- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. compoundchem.com [compoundchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Calculations of 13 C NMR chemical shifts and F-C coupling constants of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. 225366-90-5|3-Bromo-7-fluoroquinoline|BLD Pharm [bldpharm.com]
- 14. CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline - Google Patents [patents.google.com]
- 15. Synthesis method of 3-bromoquinoline compound - Eureka | Patsnap [eureka.patsnap.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Yoneda Labs [yonedalabs.com]
- 20. youtube.com [youtube.com]
- 21. Two novel strategies to overcome the resistance to ALK tyrosine kinase inhibitor drugs: Macrocyclic inhibitors and proteolysis‐targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design and synthesis of boron-containing ALK inhibitor with favorable in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Third-generation EGFR and ALK inhibitors: mechanisms of resistance and management - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ALK Inhibitors in Patients With ALK Fusion–Positive GI Cancers: An International Data Set and a Molecular Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
